molecular formula C18H26N2O2 B4430167 N-[1-(1-adamantyl)propyl]-5-methyl-3-isoxazolecarboxamide

N-[1-(1-adamantyl)propyl]-5-methyl-3-isoxazolecarboxamide

Cat. No. B4430167
M. Wt: 302.4 g/mol
InChI Key: QFWYRPCYSLGPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)propyl]-5-methyl-3-isoxazolecarboxamide, commonly known as ACPD, is a chemical compound that has been widely used in scientific research for its ability to act as an agonist for metabotropic glutamate receptors. The compound was first synthesized in the 1980s and has since been used in a range of studies to investigate the role of these receptors in various physiological processes.

Mechanism of Action

ACPD acts as an agonist for metabotropic glutamate receptors, binding to the receptor and activating downstream signaling pathways. The exact mechanism of action of ACPD is complex and varies depending on the specific receptor subtype it binds to, but it generally involves the modulation of intracellular signaling pathways and the regulation of ion channels and neurotransmitter release.
Biochemical and Physiological Effects:
The effects of ACPD on biochemical and physiological processes are diverse and depend on the specific receptor subtype it activates. Some of the most well-studied effects of ACPD include the modulation of synaptic plasticity and long-term potentiation, the regulation of neuronal excitability, and the modulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the key advantages of using ACPD in lab experiments is its ability to selectively activate metabotropic glutamate receptors, allowing researchers to investigate the function of these receptors in a controlled manner. However, ACPD is not without its limitations, and its effects can be complex and difficult to interpret. Additionally, the use of ACPD in animal models can be challenging due to its low bioavailability and rapid metabolism.

Future Directions

There are a range of future directions for research involving ACPD and metabotropic glutamate receptors. One promising area of research is the development of novel compounds that can selectively target specific receptor subtypes, allowing for more precise investigation of their function. Additionally, the role of metabotropic glutamate receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease is an area of active research, and ACPD may be a useful tool for investigating these conditions. Finally, the development of new techniques for studying the effects of ACPD on neuronal networks and synaptic plasticity is an area of ongoing research that may yield new insights into the function of these receptors.

Scientific Research Applications

ACPD has been extensively used in scientific research as a tool to investigate the function of metabotropic glutamate receptors, which are a type of G protein-coupled receptor found in the central nervous system. These receptors play a key role in a range of physiological processes, including synaptic plasticity, learning, and memory, and their dysfunction has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-3-16(19-17(21)15-4-11(2)22-20-15)18-8-12-5-13(9-18)7-14(6-12)10-18/h4,12-14,16H,3,5-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWYRPCYSLGPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-adamantyl)propyl]-5-methyl-3-isoxazolecarboxamide
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N-[1-(1-adamantyl)propyl]-5-methyl-3-isoxazolecarboxamide
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N-[1-(1-adamantyl)propyl]-5-methyl-3-isoxazolecarboxamide

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